
5-Propan-2-yl-6-quinolin-7-ylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propan-2-yl-6-quinolin-7-ylpyrimidin-4-amine: is a heterocyclic compound that features a quinoline and pyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propan-2-yl-6-quinolin-7-ylpyrimidin-4-amine typically involves the construction of the quinoline and pyrimidine rings followed by their subsequent coupling. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst to form the quinoline ring.
Pfitzinger Reaction: This reaction involves the condensation of isatin with a ketone to form the quinoline ring.
Cyclization Reactions: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles (e.g., solvent-free reactions, microwave-assisted synthesis) can be employed to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can be performed on the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted quinoline and pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Biology:
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in disease pathways.
Medicine:
Drug Development: The compound is being explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry:
Mécanisme D'action
The mechanism of action of 5-Propan-2-yl-6-quinolin-7-ylpyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases by binding to their ATP-binding sites, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytarabine, which are used in cancer therapy.
Uniqueness: 5-Propan-2-yl-6-quinolin-7-ylpyrimidin-4-amine is unique due to its combined quinoline and pyrimidine structure, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties. This dual functionality enhances its potential as a versatile therapeutic agent .
Propriétés
Formule moléculaire |
C16H16N4 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
5-propan-2-yl-6-quinolin-7-ylpyrimidin-4-amine |
InChI |
InChI=1S/C16H16N4/c1-10(2)14-15(19-9-20-16(14)17)12-6-5-11-4-3-7-18-13(11)8-12/h3-10H,1-2H3,(H2,17,19,20) |
Clé InChI |
CHTGDLQFMJLOKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(N=CN=C1N)C2=CC3=C(C=CC=N3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate](/img/structure/B13892085.png)

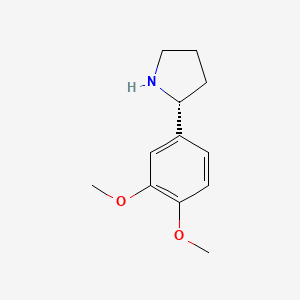
![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-2-methylpropan-2-yl]acetamide](/img/structure/B13892098.png)

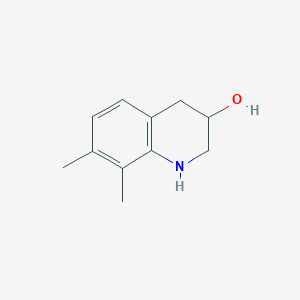
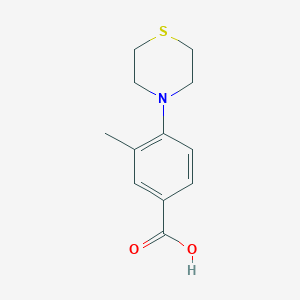
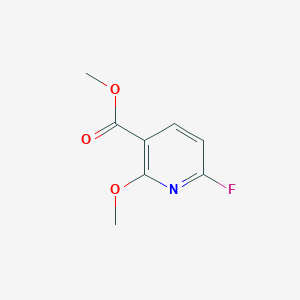
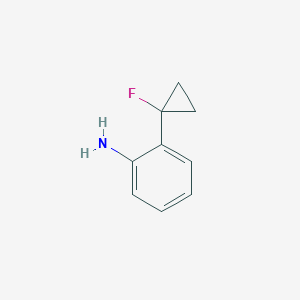
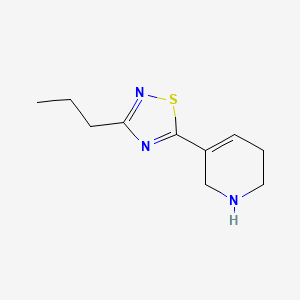
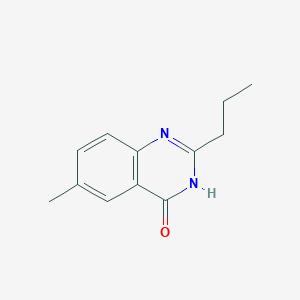
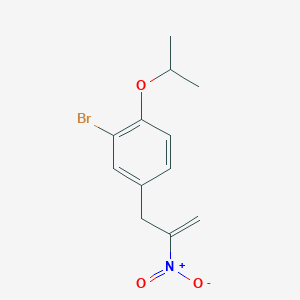

![5-[3-(6-methoxypyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13892150.png)
